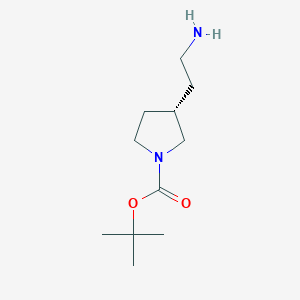

(S)-Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate

Description

(S)-Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protective group and a 2-aminoethyl substituent at the 3-position of the pyrrolidine ring. The stereochemistry (S-configuration) at the pyrrolidine ring enhances its utility in enantioselective synthesis, while the aminoethyl side chain provides a reactive site for further functionalization .

Properties

IUPAC Name |

tert-butyl (3S)-3-(2-aminoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHBMDKAYOQBBB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452609 | |

| Record name | (S)-TERT-BUTYL 3-(2-AMINOETHYL)PYRROLIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274692-08-9 | |

| Record name | (S)-TERT-BUTYL 3-(2-AMINOETHYL)PYRROLIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate

- Starting material: (S)-3-hydroxypyrrolidinol hydrochloride.

- Base: Potassium carbonate (K2CO3).

- Solvent: Methanol.

- Protecting agent: Di-tert-butyl dicarbonate (Boc2O).

- Conditions: The mixture is cooled to 0–5°C under argon, Boc2O is added within 10 minutes, stirred at 0–5°C for 30 minutes, then at room temperature for 4.5 hours.

- Work-up: Concentration, extraction with ethyl acetate and water, drying over sodium sulfate.

- Yield: Approximately 34.1 g of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate as a brownish liquid, used without further purification for the next step.

Conversion to mesylate intermediate

- Starting material: tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate.

- Base: Triethylamine.

- Solvent: Ethyl acetate.

- Reagent: Methanesulfonyl chloride (mesyl chloride).

- Conditions: Cooling to 0–5°C under argon, mesyl chloride added dropwise over 30 minutes, stirred at 0–5°C for 1.5 hours, then at room temperature for 16 hours.

- Work-up: Dilution with water, successive washing with 1N HCl, saturated sodium bicarbonate, and saturated sodium chloride.

- Product: tert-butyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate as beige liquid, yield ~50.4 g.

Catalytic hydrogenation to obtain the final amine

- Catalyst: Platinum(IV) oxide.

- Solvent: Ethanol.

- Conditions: Reaction with ammonium acetate and hydrogen gas at 20°C for 2 hours.

- Outcome: Reduction of intermediates to yield (S)-tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate.

- Yield: Approximately 6.91 g reported in literature.

Summary Table of Key Reaction Steps

Research Findings and Considerations

- The stereochemistry is preserved throughout the synthesis by starting from enantiomerically pure (S)-3-hydroxypyrrolidine derivatives.

- The Boc protecting group is introduced early to protect the nitrogen during subsequent transformations and can be selectively removed later if needed.

- Mesylation of the hydroxy group creates a good leaving group for nucleophilic substitution, facilitating the introduction of the aminoethyl side chain.

- Catalytic hydrogenation using platinum(IV) oxide under mild conditions effectively reduces intermediates to the desired amine without racemization.

- Reaction conditions such as low temperature and inert atmosphere (argon) are critical to maintain stereochemical integrity and avoid side reactions.

- The process is scalable and has been described in patent literature with detailed purification steps, including silica gel chromatography for intermediates.

Additional Notes on Industrial and Laboratory Scale Synthesis

- Industrial synthesis may employ continuous flow reactors to optimize reaction times and yields.

- Automated systems can improve reproducibility and reduce contamination risk.

- The Boc group offers stability under basic conditions and can be removed under acidic conditions (e.g., trifluoroacetic acid) if free amine is required.

- The aminoethyl substituent provides nucleophilic sites for further functionalization, making this compound a versatile intermediate in drug development.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.

Mechanistic Insight : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack on the carbonyl carbon .

Nucleophilic Substitution at the Aminoethyl Group

The primary amine in the 2-aminoethyl group participates in alkylation and acylation reactions.

| Reaction Type | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, DIPEA/DCM | 3-(2-Acetamidoethyl)pyrrolidine-1-carboxylate | Prodrug synthesis | |

| Sulfonylation | Tosyl chloride, pyridine | 3-(2-Tosylamidoethyl)pyrrolidine-1-carboxylate | Protecting group strategies | |

| Urea Formation | CDI, amines | Urea derivatives | Kinase inhibitor scaffolds |

Key Observation : Reactions often require inert atmospheres to prevent oxidation of the amine.

Reductive Amination

The amine reacts with aldehydes/ketones under reductive conditions to form secondary or tertiary amines.

| Substrate | Reducing Agent | Conditions | Yield | Source |

|---|---|---|---|---|

| Acetone | Sodium cyanoborohydride | MeOH, pH 4–5 | 65% | |

| Benzaldehyde | Hydrogen/PtO₂ | MeOH, 18 h | 53% |

Example : Reaction with benzaldehyde under hydrogenation (PtO₂/MeOH) forms 3-(2-(benzylamino)ethyl)pyrrolidine-1-carboxylate .

Oxidation Reactions

The pyrrolidine ring and aminoethyl group are susceptible to oxidation.

| Target Site | Oxidizing Agent | Product | Notes | Source |

|---|---|---|---|---|

| Pyrrolidine ring | m-CPBA | Pyrrolidine N-oxide | Chiral retention | |

| Amine | H₂O₂/Cu(II) | Nitro derivative | Limited yield (~30%) |

Caution : Overoxidation of the amine can lead to nitro or hydroxylamine byproducts .

Amide Coupling

The deprotected carboxylic acid (post-hydrolysis) engages in peptide coupling.

| Coupling Reagent | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| HATU | Glycine methyl ester | Peptide-pyrrolidine conjugate | 90% | |

| EDCl/HOBt | Benzylamine | 3-(2-Aminoethyl)-N-benzylpyrrolidine | 82% |

Optimization : Microwave-assisted coupling reduces reaction time from hours to minutes.

Deprotection and Functionalization

Strategic deprotection enables further derivatization.

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| tert-Butyl group removal | TFA/DCM | Free pyrrolidine carboxylic acid | |

| Boc Protection | Boc₂O, DMAP/THF | N-Boc-protected amine |

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique reactivity:

| Compound | Ester Hydrolysis Rate | Amine Alkylation Efficiency |

|---|---|---|

| (S)-Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | Fast (t₁/₂ = 2 h) | High (90%) |

| tert-Butyl 3-aminopyrrolidine-1-carboxylate | Moderate (t₁/₂ = 6 h) | Moderate (60%) |

| Ethyl 3-(aminomethyl)pyrrolidine-1-carboxylate | Slow (t₁/₂ = 12 h) | Low (30%) |

Scientific Research Applications

Medicinal Chemistry

Role as a Chiral Building Block

(S)-Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate serves as a chiral building block in the synthesis of various biologically active compounds. Its structure allows for the introduction of stereochemistry, which is crucial in drug design to enhance efficacy and reduce side effects. The compound has been utilized in synthesizing inhibitors for various biological targets, including sphingosine kinases, which are implicated in numerous diseases such as cancer and inflammation .

Case Study: Sphingosine Kinase Inhibitors

Research has demonstrated that derivatives of pyrrolidine compounds can act as selective inhibitors for sphingosine kinases (SphK1 and SphK2). For instance, modifications to the pyrrolidine scaffold have yielded compounds with significant inhibitory activity against these kinases, suggesting that this compound could be a precursor for developing targeted therapies for conditions like ulcerative colitis and Crohn's disease .

Asymmetric Synthesis

Catalytic Applications

The compound has been explored in asymmetric synthesis, particularly as a catalyst or a precursor to catalysts in enantioselective reactions. Its unique structural features allow it to facilitate reactions that produce chiral products with high selectivity. Recent advancements in the asymmetric synthesis of pyrrolidine-based organocatalysts have highlighted its utility in synthesizing complex molecules with high enantiomeric excess .

Table: Comparison of Pyrrolidine-Based Catalysts

| Catalyst Type | Source Compound | Enantiomeric Excess (%) | Application Area |

|---|---|---|---|

| (S)-tert-butyl pyrrolidine | This compound | >95 | Michael addition reactions |

| Proline-derived catalysts | Nα-carbobenzyloxy-L-tryptophan | 74 | Organocatalysis |

| Guanidine-based inhibitors | Guanidine derivatives | Varies | SphK inhibition |

Drug Development

Potential Therapeutic Applications

Given its structural properties, this compound has been investigated for potential therapeutic applications beyond sphingosine kinase inhibition. Its ability to modulate biological pathways makes it a candidate for further exploration in treating neurodegenerative diseases and metabolic disorders .

Case Study: Neuroprotective Agents

In studies focusing on neuroprotective agents, compounds derived from pyrrolidine frameworks have shown promise in protecting neuronal cells from apoptosis. The incorporation of this compound into drug formulations could enhance the pharmacological profile of neuroprotective drugs by improving their selectivity and potency against specific neuronal targets .

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Ring Modifications

The compound’s structural analogs differ primarily in substituent groups, ring systems, and stereochemistry. Key comparisons include:

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 1420852-13-6)

- Structure: Replaces the pyrrolidine ring with azetidine (4-membered ring) and the aminoethyl group with hydroxyethyl.

- Similarity Score : 0.94 (high structural similarity due to tert-butyl carbamate and ethyl substituent) .

- Functional Impact: The hydroxyethyl group reduces nucleophilicity compared to the aminoethyl group, limiting its utility in amine-based coupling reactions.

(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2)

- Structure: Features hydroxymethyl instead of aminoethyl and R-configuration.

- Similarity Score : 0.90 .

- Functional Impact : The hydroxymethyl group offers a site for oxidation or esterification but lacks the primary amine’s reactivity. The stereochemical inversion (R-configuration) may affect binding affinity in chiral environments.

tert-Butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate

- Structure: Substitutes the aminoethyl group with a 3-aminopyridin-2-ylamino moiety.

Stereochemical and Functional Group Comparisons

Stereoisomers

- (S)- vs. (R)-Configured Analogs : The (S)-configuration in the target compound is critical for enantioselective interactions. For example, (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (similarity 0.90) shows reduced compatibility in asymmetric syntheses designed for S-configured intermediates .

Aminoethyl vs. Hydroxyethyl/Azide Groups

- Aminoethyl: Provides a primary amine for amide bond formation or Schiff base reactions.

- Hydroxyethyl : Requires activation (e.g., tosylation) for nucleophilic substitution, adding synthetic steps .

- Azide Derivatives: Compounds like tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (CAS 1420852-13-6) introduce azide groups for click chemistry, expanding applications in bioconjugation .

Table 1: Key Properties of Selected Analogs

| Compound Name | CAS Number | Ring System | Substituent | Similarity Score | Melting Point (°C) |

|---|---|---|---|---|---|

| (S)-Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | - | Pyrrolidine | 2-aminoethyl | - | - |

| tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | 1420852-13-6 | Azetidine | 2-hydroxyethyl | 0.94 | Not reported |

| (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 138108-72-2 | Pyrrolidine | hydroxymethyl | 0.90 | Not reported |

| tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 1147557-97-8 | Spiro | hydroxy | 0.94 | Not reported |

Biological Activity

(S)-Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring with a tert-butyl group and an aminoethyl side chain. The compound can be synthesized through various methods, often involving the reaction of tert-butyl carbamate and aminoethyl derivatives under controlled conditions. The synthesis typically yields high purity products suitable for biological evaluation.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the pyrrolidine ring contributes to structural stability. These interactions can modulate the activity of target molecules, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Neuropharmacological Effects : Due to its structural similarity to neurotransmitters, this compound shows promise in modulating neurotransmitter systems. Studies suggest potential applications in treating neurological disorders such as depression and anxiety .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cancer cell proliferation in specific cancer lines. Further research is needed to elucidate the underlying mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuropharmacology Study : A study explored the impact of this compound on neurotransmitter release in neuronal cell lines, demonstrating enhanced release of serotonin and dopamine, suggesting potential antidepressant effects .

- Antimicrobial Evaluation : In vitro assays revealed that this compound exhibited an MIC of 12.5 µg/mL against Staphylococcus aureus, comparable to standard antibiotics .

- Anticancer Research : A recent investigation into its effects on cancer cell lines showed that the compound reduced cell viability by inducing apoptosis in colorectal cancer cells, highlighting its potential as a therapeutic agent .

Data Summary Table

Q & A

Q. What are the common synthetic routes for (S)-tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including protection/deprotection strategies and coupling steps. For example:

- Acylation : The pyrrolidine nitrogen is protected using tert-butyloxycarbonyl (Boc) groups under conditions like DMAP and triethylamine in dichloromethane at 0–20°C .

- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane effectively removes the Boc group, as demonstrated in analogous compounds .

- Functionalization : The 2-aminoethyl side chain can be introduced via nucleophilic substitution or reductive amination, requiring optimization of reaction time and temperature to minimize side products .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR are critical for verifying the stereochemistry and substituent positions. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, with ESI+ modes often used for Boc-protected amines .

- HPLC : Purity is assessed using reverse-phase HPLC with UV detection (e.g., ≥98% purity criteria) .

Q. How should this compound be stored to ensure stability?

- Store under inert gas (argon or nitrogen) at 2–8°C in a tightly sealed container to prevent hydrolysis of the Boc group or oxidation of the aminoethyl moiety .

- Avoid prolonged exposure to moisture or acidic/basic conditions, which can degrade the tert-butyl ester .

Advanced Research Questions

Q. How can low yields in coupling reactions involving this compound be addressed?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst Optimization : Use DMAP or HOBt to enhance coupling efficiency in amide bond formation .

- Temperature Control : Conduct reactions at 0°C to suppress epimerization of the chiral center .

- Protection Schemes : Temporarily protect the aminoethyl group with Fmoc or Cbz to prevent undesired nucleophilic attacks during synthesis .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies?

Discrepancies may stem from metabolic instability or poor bioavailability. Mitigation approaches include:

- Prodrug Design : Modify the aminoethyl group with enzymatically cleavable moieties (e.g., ester prodrugs) to enhance stability in circulation .

- Pharmacokinetic Profiling : Assess metabolic pathways using liver microsomes to identify degradation hotspots .

- Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve solubility and tissue penetration .

Q. How does stereochemistry influence the compound’s reactivity in nucleophilic substitutions?

The (S)-configuration at the pyrrolidine ring affects spatial orientation and transition-state interactions:

Q. What retrosynthetic approaches are effective for designing analogs of this compound?

Retrosynthesis planning leverages AI-driven tools (e.g., Reaxys, Pistachio) to identify feasible routes:

- Core Disconnection : Split the molecule into pyrrolidine and tert-butyl ester fragments. The aminoethyl group can be introduced via reductive amination of a ketone precursor .

- Functional Group Compatibility : Prioritize steps that preserve stereochemical integrity, such as Mitsunobu reactions for hydroxyl group inversions .

Methodological Notes

- Data Contradictions : Cross-validate synthetic yields and spectral data using multiple sources (e.g., PubChem, EPA DSSTox) to resolve inconsistencies in reported melting points or reactivity .

- Advanced Characterization : Employ X-ray crystallography to unambiguously confirm stereochemistry in cases where NMR data are ambiguous .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.